molecular formula C12H14ClN3O3S2 B2434842 1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine CAS No. 2094401-62-2

1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine

Cat. No.: B2434842
CAS No.: 2094401-62-2
M. Wt: 347.83
InChI Key: WBOOPDXMKSJYMS-UHFFFAOYSA-N
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Description

1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, a sulfonyl group, and a methoxypiperidine moiety, which contribute to its unique chemical properties and potential therapeutic effects.

Chemical Reactions Analysis

Types of Reactions

1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used .

Scientific Research Applications

1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine has several scientific research applications, including:

Properties

IUPAC Name

2-chloro-6-(3-methoxypiperidin-1-yl)sulfonylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3S2/c1-19-8-3-2-4-16(7-8)21(17,18)11-5-9-10(20-11)6-14-12(13)15-9/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOOPDXMKSJYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)S(=O)(=O)C2=CC3=NC(=NC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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